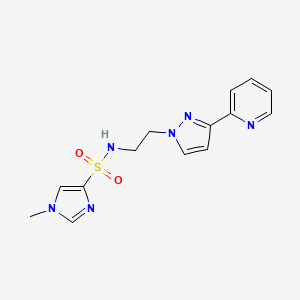

![molecular formula C7H12ClNO2 B3010163 2-氨基双环[3.1.0]己烷-1-羧酸;盐酸盐 CAS No. 2402830-82-2](/img/structure/B3010163.png)

2-氨基双环[3.1.0]己烷-1-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

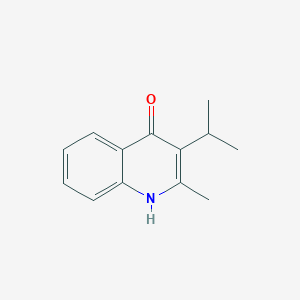

2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid, hydrochloride, is a compound of interest due to its structural similarity to glutamate, an important neurotransmitter in the central nervous system. The compound's rigid bicyclic structure is associated with selectivity for group II metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders .

Synthesis Analysis

The synthesis of 2-aminobicyclo[3.1.0]hexane derivatives has been approached through various methods. One enantiospecific synthesis of LY354740, a closely related compound, was achieved from a sugar-derived cyclopentenone, utilizing a modified Corey-Link reaction, which provided the desired stereochemistry at the amino acid center . Another synthesis of a 3-beta fluoro derivative of LY354740 employed the same methodology, highlighting the versatility of this approach in creating the amino acid stereogenic center . Additionally, the asymmetric synthesis of LY354740 was accomplished starting from enantiomerically pure cyclopentenone, involving cyclopropanation, deketalization, and a Bucherer-Bergs reaction to achieve high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of 2-aminobicyclo[3.1.0]hexane derivatives is characterized by a conformationally restricted bicyclic ring system. This constrained structure is crucial for the compound's selectivity and activity at mGluRs. The introduction of substituents, such as fluorine atoms, has been shown to affect the electron distribution and molecular size, which in turn influences the binding affinity and agonist activity at mGluR2 and mGluR3 .

Chemical Reactions Analysis

Chemical modifications of the bicyclo[3.1.0]hexane ring, such as the introduction of alkoxy, benzylthio, and benzylamino groups, have led to the discovery of mGluR2 antagonists with high affinity and potent antagonist activity . These modifications demonstrate the compound's ability to undergo various chemical reactions to fine-tune its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobicyclo[3.1.0]hexane derivatives are influenced by their rigid bicyclic structure and the nature of substituents. For instance, the introduction of a fluorine atom at the C6 position of LY354740 resulted in increased oral activity and agonist activity for group II mGluRs . The stereochemistry of the compound is also critical, as enantiospecific syntheses have been developed to achieve high enantiomeric excess, which is important for the compound's activity and selectivity .

科学研究应用

合成和修饰

立体选择性合成

2-氨基双环[3.1.0]己烷-1-羧酸盐酸盐用于立体选择性合成工艺中。例如,利用 Corey-Link 方法成功高效地合成了其 3-β 氟衍生物,表明其在合成结构特异性药物化合物方面具有潜力 (Pedregal & Prowse, 2002).

类似物合成

该化合物可作为合成类似物的基础,如 LY354740,一种强效和选择性的 2mGluR 激动剂。其合成涉及环丙烷化和其他复杂化学过程,证明了该化合物在药物化学中的多功能性 (Krysiak 等人,2010).

药理应用

代谢型谷氨酸受体激动剂

它作为合成 II 组代谢型谷氨酸受体强效激动剂的前体。这些受体激动剂在治疗神经和心理疾病方面具有潜在的治疗应用 (Ohfune 等人,2003).

前药开发

该化合物用于前药开发中。例如,该化合物的衍生物在焦虑症模型中显示出增加的生物利用度和效力,说明了其在增强药物疗效中的重要性 (Bueno 等人,2005).

化学和结构分析

- 同位素标记研究: 2-氨基双环[3.1.0]己烷-1-羧酸的同位素标记衍生物用于临床前 ADME(吸收、分布、代谢和排泄)研究,突出了其在药物开发和药代动力学中的实用性 (Wheeler 等人,2005)。

受体研究

- mGluR2 拮抗剂: 该化合物的化学修饰导致发现了代谢型谷氨酸受体 2 (mGluR2) 的强效拮抗剂,这对理解和控制受体功能至关重要 (Yasuhara 等人,2006).

构象分析

- 结构模拟物: 该化合物的衍生物充当 GABA 等生物活性分子的构象模拟物,说明了其在设计结构独特且具有各种生物活性的功能类似物中的作用 (Jimeno 等人,2011).

安全和危害

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

属性

IUPAC Name |

2-aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-5-2-1-4-3-7(4,5)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKQBOMPIYZGSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1C2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

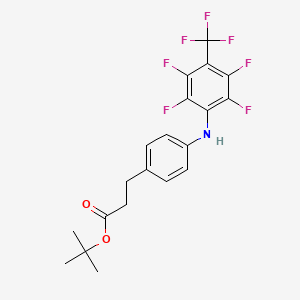

![2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3010082.png)

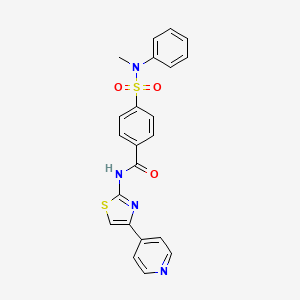

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)

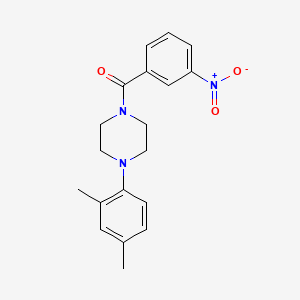

![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)

![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B3010096.png)

![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)

![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)